Lagochiline

Descripción general

Descripción

Lagochilin is a bitter diterpene that forms a grey crystalline solid . It is found in various plants from the genus Lagochilus, most notably Lagochilus inebrians . It is thought to be responsible for the sedative, hypotensive, and hemostatic effects of this plant .

Synthesis Analysis

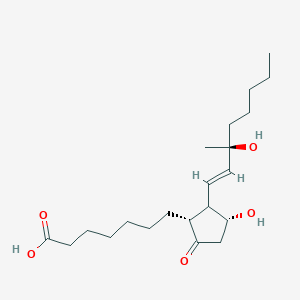

Lagochilin reacts with anhydrous copper sulfate in Me2CO to give 3,18-O-isopropylidenelagochilin, oxidation of which by KMnO4 produces isopropylidenelagochirsine, acid hydrolysis of which affords lagochirsine . Reduction of lagochirsine with LiAlH4 formed the tetraol, the physicochemical properties of which corresponded to lagochilin .Molecular Structure Analysis

The structures of two diterpenoids from the lagochiline group, lagochirsidine and di-o-cyclohexylidenelagochilin, were determined by x-ray structure analysis .Chemical Reactions Analysis

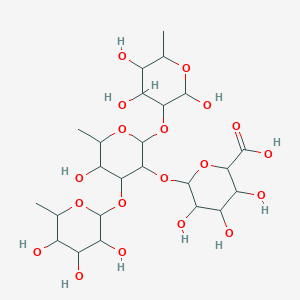

Molecular associates of lagochilin and lagochirsine with glycyrrhizic acid and its monoammonium salt in various molar ratios were prepared . Their IR spectra, several physicochemical properties, and hemostatic activities were discussed .Physical And Chemical Properties Analysis

Lagochilin is a grey crystalline solid . It has a molecular formula of C20H36O5, an average mass of 356.497 Da, and a monoisotopic mass of 356.256287 Da .Aplicaciones Científicas De Investigación

Hemostatic Activity

Lagochilin is known for its therapeutic action and is included among Eastern medicinal plants as valuable hemostatic agents . Preparations based on Lagochilus are used successfully to stop various hemorrhages . However, their insolubility in water and retarded development of the necessary effect after oral administration are some of the drawbacks .

Physicochemical Properties

Lagochilin reacts with anhydrous copper sulfate in Me2CO to give 3,18-O-isopropylidenelagochilin, oxidation of which by KMnO4 produces isopropylidenelagochirsine, acid hydrolysis of which affords lagochirsine . Reduction of lagochirsine with LiAlH4 formed the tetraol, the physicochemical properties of which corresponded to lagochilin .

Molecular Associates

Molecular associates of lagochilin and lagochirsine with glycyrrhizic acid and its monoammonium salt in various molar ratios were prepared . Their IR spectra, several physicochemical properties, and hemostatic activities were discussed .

Ethnobotany

The genus Lagochilus (Lamiaceae) is native to Central, South-Central, and Eastern Asia. It comprises 44 species, which have been commonly used as herbal medicines for the treatments of various ailments for thousands of years, especially in Asian countries .

Pharmacology

In vitro and in vivo pharmacological studies on the crude extracts, fractions, and isolated compounds from Lagochilus species showed hemostatic, antibacterial, anti-inflammatory, anti-allergic, cytotoxic, enzyme inhibitory, antispasmodic, hypotensive, sedative, psychoactive, and other activities .

Cytotoxicity

The cytotoxicity of the crude methanolic extract of L. setulosus, compounds 1, 4, and the mixture of 5 and 6 was evaluated in MTT and CV assays against the human cancer cell lines PC-3 (prostate cancer) and HT-29 (colon adenocarcinoma) .

Direcciones Futuras

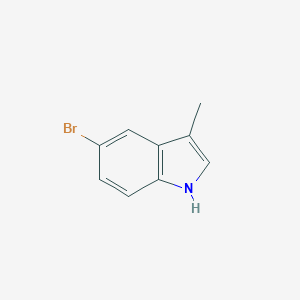

More than 150 secondary metabolites have been reported from Lagochilus, including diterpenes, flavonoids, phenolic compounds, triterpenoids, iridoid glycosides, lignans, steroids, alkaloids, polysaccharides, volatile, non-volatile and aromatic compounds, lipids, carbohydrates, minerals, vitamins, and other secondary metabolites . In vitro and in vivo pharmacological studies on the crude extracts, fractions, and isolated compounds from Lagochilus species showed hemostatic, antibacterial, anti-inflammatory, anti-allergic, cytotoxic, enzyme inhibitory, antispasmodic, hypotensive, sedative, psychoactive, and other activities . This suggests a wide range of potential future research directions for Lagochilin and related compounds .

Mecanismo De Acción

Target of Action

Lagochilline, also known as Lagochiline, is a bitter diterpene .

Mode of Action

It is thought to be responsible for the sedative, hypotensive, and hemostatic effects of the plant lagochilus inebrians . The hemostatic activity of Lagochilline is believed to depend on the number of free hydroxyls on the compound and its derivatives .

Biochemical Pathways

It is known that the compound is a diterpene , a class of chemical compounds that play diverse roles in living organisms, including serving as components of biological membranes and signaling molecules.

Pharmacokinetics

It is known that the compound has poor solubility in water, which is responsible for its weak hemostatic activity .

Result of Action

The result of Lagochilline’s action is primarily hemostatic, meaning it helps stop bleeding . It is also thought to have sedative and hypotensive effects . .

Action Environment

The action of Lagochilline can be influenced by environmental factors. For instance, its poor solubility in water can limit its bioavailability and efficacy . Efforts have been made to increase the hemostatic efficacy of Lagochilline by preparing molecular associates with water-soluble polymers .

Propiedades

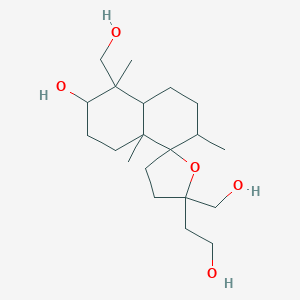

IUPAC Name |

5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPPDQHBNJURHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lagochilline | |

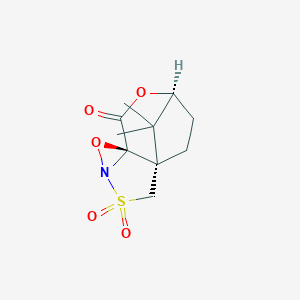

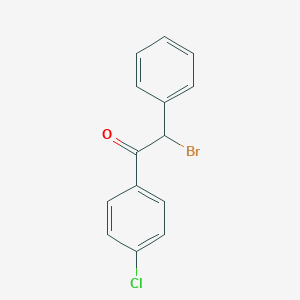

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)

![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)